(3-Chloro-5-(pyridin-3-yl)phenyl)methanol
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Overview
Description
(3-Chloro-5-(pyridin-3-yl)phenyl)methanol is an organic compound that features a chlorinated phenyl ring and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-5-(pyridin-3-yl)phenyl)methanol typically involves the reaction of 3-chlorobenzaldehyde with pyridine-3-boronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or water. The resulting intermediate is then reduced to the corresponding alcohol using a reducing agent such as sodium borohydride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-5-(pyridin-3-yl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to the corresponding hydrocarbon using strong reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: (3-Chloro-5-(pyridin-3-yl)phenyl)ketone.
Reduction: 3-Chloro-5-(pyridin-3-yl)phenylmethane.
Substitution: (3-Methoxy-5-(pyridin-3-yl)phenyl)methanol.
Scientific Research Applications
(3-Chloro-5-(pyridin-3-yl)phenyl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of (3-Chloro-5-(pyridin-3-yl)phenyl)methanol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(3-Chloro-5-(pyridin-3-yl)phenyl)propan-1-ol: Similar structure but with a propanol group instead of methanol.
(3-Chloro-5-(pyridin-3-yl)phenyl)ketone: Similar structure but with a ketone group instead of methanol.
Uniqueness
(3-Chloro-5-(pyridin-3-yl)phenyl)methanol is unique due to its specific combination of a chlorinated phenyl ring and a pyridine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(3-chloro-5-pyridin-3-ylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-12-5-9(8-15)4-11(6-12)10-2-1-3-14-7-10/h1-7,15H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDYAFDFEQRPCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=CC(=C2)CO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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